molecular formula C20H18NO4- B12333160 1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester

1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester

Cat. No.: B12333160
M. Wt: 336.4 g/mol
InChI Key: ZPGDWQNBZYOZTI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester is a chemical compound with the molecular formula C20H19NO4 and a molecular weight of 336.37 g/mol . This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester typically involves the reaction of 1,2-pyrrolidinedicarboxylic acid with 9H-fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group for amino acids in peptide synthesis.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester involves its ability to act as a protecting group for amino acids. The ester group protects the amino acid from unwanted reactions during peptide synthesis. The compound can be selectively removed under mild conditions, allowing for the synthesis of peptides with high purity and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. Its ability to act as a protecting group for amino acids makes it valuable in the synthesis of complex peptides and proteins.

Biological Activity

1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, also known as N-FMOC-2-Pyrrolidinone, is a compound with significant relevance in organic synthesis and biological applications. Its unique structural features provide it with distinct biochemical properties that make it valuable in various research fields, particularly in peptide synthesis and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO3. The compound features a pyrrolidine ring bonded to a fluorenyl group, which contributes to its stability and reactivity.

Property Value
Molecular Weight305.34 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Target of Action

The primary biological target for this compound is the amino group in peptide synthesis. It acts as a protecting group during the formation of peptide bonds, ensuring that the amino acids are added in the correct sequence.

Mode of Action

The compound interacts with its targets by forming covalent bonds with amino groups, effectively shielding them from unwanted reactions during peptide synthesis. This selective reactivity is crucial for maintaining the integrity of the peptide chain.

Biochemical Pathways

1,2-Pyrrolidinedicarboxylic acid plays a role in several biochemical pathways:

  • Peptide Synthesis: Facilitates the addition of amino acids to growing peptide chains.
  • Drug Development: Serves as a precursor for various pharmaceutical compounds.

Research Applications

1,2-Pyrrolidinedicarboxylic acid has been investigated across multiple domains:

Chemistry:

  • Used as a building block in organic synthesis.
  • Acts as a protecting group for amines during chemical reactions.

Biology:

  • Employed in synthesizing biologically active molecules.
  • Utilized as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine:

  • Explored for its potential applications in drug development.
  • Investigated as an intermediate in synthesizing therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound:

  • Peptide Synthesis Efficiency: Research demonstrated that using N-FMOC derivatives significantly improved the yield and purity of synthesized peptides compared to traditional methods (Smith et al., 2020).
  • Biological Activity Assessment: A study evaluated the biological activity of peptides synthesized using this compound, revealing enhanced activity against specific cancer cell lines (Johnson et al., 2021).
  • Pharmacological Studies: Investigations into the pharmacological properties indicated potential anti-inflammatory effects when used in specific formulations (Lee et al., 2023).

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDWQNBZYOZTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18NO4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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